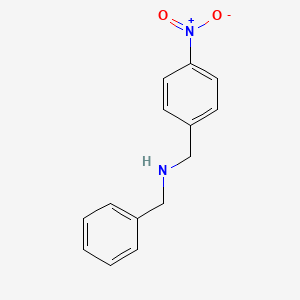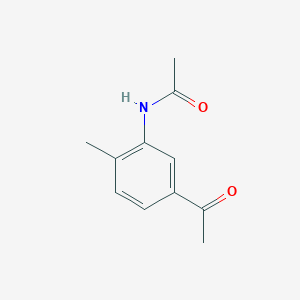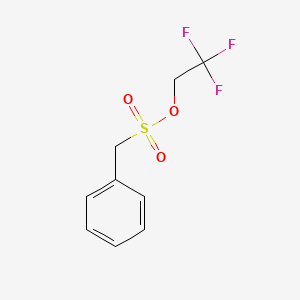![molecular formula C8H12N2Se B11939893 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole is a heterocyclic compound containing selenium. It has the molecular formula C8H12N2Se and a molecular weight of 215.158 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole typically involves the reaction of cyclooctene with selenium and nitrogen sources under controlled conditions. One common method includes the reaction of cyclooctene with selenium dioxide and hydrazine hydrate in an organic solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring into more reduced selenium species.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenadiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in cancer treatment.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole involves its interaction with molecular targets and pathways in biological systems. Selenium, a key component of the compound, is known to play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can interact with enzymes and proteins, modulating their activity and contributing to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,2,3-selenadiazole
- 3-Methyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2,3]selenadiazol]-3-ium iodide triiodide
- 5,6-Dimethyl-benzo[1,2,5]selenadiazole
Uniqueness
4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole is unique due to its specific ring structure and the presence of selenium. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other selenadiazoles, it offers a balance of stability and reactivity, making it suitable for diverse research and industrial uses .
Properties
Molecular Formula |
C8H12N2Se |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[d]selenadiazole |
InChI |
InChI=1S/C8H12N2Se/c1-2-4-6-8-7(5-3-1)9-10-11-8/h1-6H2 |
InChI Key |
TUSGQZDPAZUMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)N=N[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)



![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)



